molecular formula C7H15ClN4 B1471479 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride CAS No. 1824274-25-0

3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride

Cat. No.: B1471479
CAS No.: 1824274-25-0
M. Wt: 190.67 g/mol
InChI Key: MHIJXHIAGVDCTR-UHFFFAOYSA-N
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Description

3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, thereby modulating the metabolic flux and metabolite levels . Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization . These effects are observed in different cell types, including cancer cells, where the compound exhibits potential anticancer activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal effects in understanding its overall impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can modulate metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels and overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include:

    Solvent: Aqueous or organic solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Temperature: Room temperature to moderate heating (25-80°C).

    Catalyst: Copper(I) sulfate (CuSO₄) and sodium ascorbate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring is generally stable to oxidation, but the amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced under mild conditions to form amines or other reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction typically produces amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability, reactivity, and ability to form strong interactions with biological targets make it a valuable compound in various research fields.

Properties

IUPAC Name

3-methyl-1-(triazol-2-yl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.ClH/c1-6(2)7(8)5-11-9-3-4-10-11;/h3-4,6-7H,5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIJXHIAGVDCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride
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3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride
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3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride
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3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride
Reactant of Route 6
3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine hydrochloride

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